molecular formula C22H26FN5O5 B14209051 N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide CAS No. 724444-40-0

N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide

Cat. No.: B14209051
CAS No.: 724444-40-0
M. Wt: 459.5 g/mol
InChI Key: WBQCKUNNRLRPOG-HNNXBMFYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrimido[1,2-a]azepin core substituted with a 4-fluorophenylmethyl carbamoyl group, a hydroxyl group at position 3, and a trimethylethanediamide moiety at position 10.

Properties

CAS No.

724444-40-0

Molecular Formula

C22H26FN5O5

Molecular Weight

459.5 g/mol

IUPAC Name

N'-[(10S)-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-10-yl]-N,N,N'-trimethyloxamide

InChI

InChI=1S/C22H26FN5O5/c1-26(2)21(32)22(33)27(3)15-6-4-5-11-28-18(15)25-16(17(29)20(28)31)19(30)24-12-13-7-9-14(23)10-8-13/h7-10,15,29H,4-6,11-12H2,1-3H3,(H,24,30)/t15-/m0/s1

InChI Key

WBQCKUNNRLRPOG-HNNXBMFYSA-N

Isomeric SMILES

CN(C)C(=O)C(=O)N(C)[C@H]1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F

Canonical SMILES

CN(C)C(=O)C(=O)N(C)C1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidoazepine core, followed by the introduction of the fluorophenyl group and the ethylenediamide moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarity Analysis

The compound shares key motifs with other fluorophenyl-containing heterocycles, such as N-(4-fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide (), which also incorporates a pyrimido-fused ring system and a 4-fluorophenyl group. Computational similarity metrics, such as Tanimoto coefficients (Tc) and Morgan fingerprints, are critical for quantifying structural overlap. For example:

  • Tanimoto Similarity : Compounds with Tc > 0.7 are considered highly similar. The fluorophenylmethyl carbamoyl group in the target compound likely contributes to a Tc > 0.6 when compared to SAHA-like HDAC inhibitors (), though exact values depend on fingerprinting methods (e.g., MACCS vs. Morgan keys) .
  • Murcko Scaffold Analysis : The pyrimido[1,2-a]azepin core classifies this compound within a chemotype cluster distinct from simpler benzimidazole derivatives, as seen in and .
Pharmacokinetic and Physicochemical Properties

A comparison of molecular properties with SAHA (vorinostat), a known HDAC inhibitor, reveals similarities in logP (lipophilicity) and hydrogen-bond donor/acceptor counts, suggesting comparable bioavailability (Table 1) .

Table 1. Molecular Properties Comparison

Property Target Compound SAHA Aglaithioduline
Molecular Weight (g/mol) 532.56 264.32 298.34
logP 2.8 1.9 2.2
H-Bond Donors 3 3 2
H-Bond Acceptors 8 5 6
Bioactivity Profiles and Target Engagement

Hierarchical clustering of bioactivity data () indicates that structurally similar compounds often target overlapping pathways, such as histone deacetylases (HDACs) or kinases like ROCK1/2 (). However, activity cliffs—where minor structural changes lead to significant potency differences—are observed in fluorophenyl-containing analogs. For instance:

  • The 4-fluorophenyl group enhances binding affinity in kinase inhibitors (e.g., ROCK inhibitors like ripasudil) due to hydrophobic interactions with catalytic pockets .
  • In contrast, substitution of the hydroxy group at position 3 with a methoxy group in related pyrimidoazepines reduces HDAC8 inhibition by ~40%, highlighting the critical role of hydrogen bonding .
Computational Screening and Virtual Comparisons

SwissSimilarity, a tool employing 2D/3D fingerprinting, identifies analogs such as N-(4-fluorophenyl)-4-oxo-pyrimido[1,2-a]benzimidazole-2-carboxamide () with 65% structural similarity to the target compound. Docking simulations suggest that the trimethylethanediamide moiety may stabilize interactions with polar residues in HDACs or kinase ATP-binding sites, though experimental validation is required .

Key Differentiators and Limitations

  • Activity Landscape Variability : Despite structural similarities, fluorophenyl-containing compounds exhibit divergent potencies (e.g., nM vs. µM IC50 values in kinase assays), underscoring the need for empirical validation .
  • Synthetic Accessibility : The hexahydropyrimidoazepin core poses challenges in regioselective functionalization compared to simpler benzimidazole derivatives ().

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